Enhanced Lipophilicity (LogP) of 6-Methylpiperidin-2-one Relative to Unsubstituted Piperidin-2-one
6-Methylpiperidin-2-one exhibits significantly increased lipophilicity compared to its unsubstituted parent, 2-piperidone. The experimentally derived or calculated LogP for 6-methylpiperidin-2-one is reported as 0.9509 [1], while the LogP for 2-piperidone is reported as -0.45 [2]. This represents a log unit difference of approximately 1.4, which translates to the methylated derivative being over 25-fold more lipophilic than the parent lactam.
| Evidence Dimension | LogP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.9509 (reported value) |
| Comparator Or Baseline | 2-Piperidone: LogP = -0.45 |
| Quantified Difference | ΔLogP ≈ 1.4 (~25-fold increase in lipophilicity) |
| Conditions | Calculated or experimentally derived partition coefficient values |
Why This Matters
This pronounced difference in lipophilicity is a critical selection criterion for researchers designing synthetic routes or evaluating building blocks, as it predicts significantly different solubility profiles, membrane permeability, and chromatographic behavior between the two compounds.
- [1] Molbase. 6-methylpiperidin-2-one (LogP 0.9509). Retrieved from http://qiye.molbase.cn/4775-98-8-molbase-387352.html. View Source
- [2] Sielc. 2-Piperidone (LogP -0.460). Retrieved from https://www.sielc.com/2-piperidone.html. View Source
